molecular formula C4H6BrClN2O B2748807 (2-Bromo-1H-imidazol-5-yl)methanol;hydrochloride CAS No. 2309446-24-8

(2-Bromo-1H-imidazol-5-yl)methanol;hydrochloride

Cat. No. B2748807
CAS RN: 2309446-24-8
M. Wt: 213.46
InChI Key: KJVATUSEJLDMOW-UHFFFAOYSA-N
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Description

“(2-Bromo-1H-imidazol-5-yl)methanol;hydrochloride” is a chemical compound with a molecular weight of 191.03 . It is related to the class of compounds known as imidazoles, which are organic compounds containing a five-membered aromatic ring with two non-adjacent nitrogen atoms .


Synthesis Analysis

Imidazoles, including “this compound”, are key components to functional molecules used in a variety of everyday applications . The synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H7BrN2O/c1-8-4 (3-9)2-7-5 (8)6/h2,9H,3H2,1H3 . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

The chemical reactions involving imidazoles are diverse, given their wide range of applications . The bonds formed during the reaction are a key focus in the synthesis of imidazoles .

It has a storage temperature of room temperature .

Scientific Research Applications

Structural and Magnetic Properties

Research on hydrochloride crystals based on imidazol-related structures has been conducted to understand their magnetic properties and crystal-stacking structures. For instance, a study investigated the relationship between magnetic properties and crystal-stacking structures in hydrochloride crystals, revealing that one crystal exhibited quasi-one-dimensional columnar stacking chain and weak antiferromagnetic behavior, while another showed unusual magnetic behavior due to dimers assembled by supramolecular interactions (Guo-Ping Yong, Yiman Zhang, & Wenlong She, 2013).

Catalytic Applications

Research into the catalytic applications of imidazol-related compounds has shown significant advancements. For example, the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y was studied, showing it to be an efficient, reusable catalyst for the oxidation of primary alcohols and hydrocarbons, demonstrating high catalytic activity, stability, and recycling ability (M. Ghorbanloo & Ali Maleki Alamooti, 2017).

Synthesis and Characterization

The synthesis and characterization of imidazol derivatives have been explored extensively. A study detailed the synthesis of (1-methyl-1H-imidazol-2-yl)methanol derivatives and their conversion into carbonyl compounds, highlighting the compound's potential as a masked form of the carbonyl group and as a synthon for the group (S. Ohta, S. Hayakawa, K. Nishimura, & M. Okamoto, 1987).

Photophysical Properties

The study of photophysical properties of imidazole-based compounds has led to the development of fluorescent probes. One such study synthesized a Zn~(2+) fluorescent probe, demonstrating its strong fluorescence and high quantum yield, which indicates its potential application in sensing and imaging technologies (Zheng Wen-yao, 2012).

Hybrid Organic-Inorganic Materials

Research on hybrid organic-inorganic materials involving imidazol-related structures has yielded novel compounds with unique structures and photophysical properties. One study prepared two novel compounds via oxidative condensation-cyclization, exploring their structures and photophysical properties, which showed various patterns of π-π stacking and discrete molecular structures (E. A. Buvaylo, V. Kokozay, R. Linnik, O. Y. Vassilyeva, & B. Skelton, 2015).

Safety and Hazards

“(2-Bromo-1H-imidazol-5-yl)methanol;hydrochloride” is considered hazardous. It is harmful if swallowed, causes skin irritation, and causes serious eye damage . Safety precautions include avoiding eating, drinking, or smoking when using this product, wearing protective clothing, and seeking medical advice if skin irritation occurs .

Future Directions

Imidazoles, including “(2-Bromo-1H-imidazol-5-yl)methanol;hydrochloride”, have a broad range of chemical and biological properties, making them important in the development of new drugs . Future research will likely continue to explore the synthesis and applications of these compounds .

properties

IUPAC Name

(2-bromo-1H-imidazol-5-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O.ClH/c5-4-6-1-3(2-8)7-4;/h1,8H,2H2,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVATUSEJLDMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)Br)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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